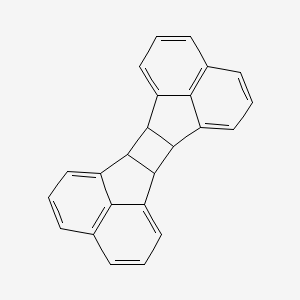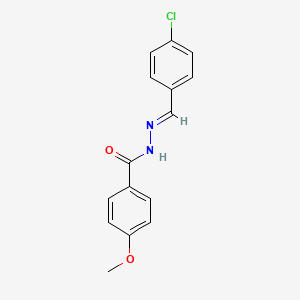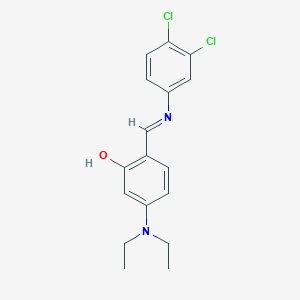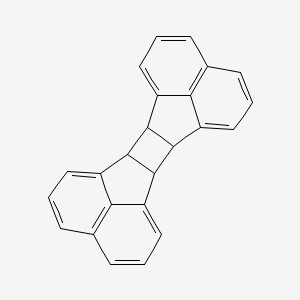
alpha-Heptacyclene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Heptacyclene is a complex organic compound known for its unique structure and properties. It belongs to the class of polycyclic hydrocarbons, which are compounds composed of multiple interconnected rings. The intricate arrangement of these rings gives this compound its distinct chemical characteristics and makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Heptacyclene involves multiple steps, each requiring specific conditions and reagents. One common method is the cyclization of linear precursors through a series of reactions that include cycloaddition and ring-closing metathesis. These reactions often require catalysts such as Grubbs’ catalyst and specific temperature and pressure conditions to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further ensures the quality of this compound produced on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Heptacyclene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or alkanes.
Aplicaciones Científicas De Investigación
Alpha-Heptacyclene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which alpha-Heptacyclene exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
Alpha-Heptacyclene can be compared with other polycyclic hydrocarbons, such as:
Naphthalene: A simpler polycyclic hydrocarbon with two fused rings.
Anthracene: Composed of three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different arrangement of rings.
Uniqueness
What sets this compound apart is its more complex ring structure, which imparts unique chemical and physical properties. This complexity makes it a valuable compound for studying the behavior of polycyclic hydrocarbons and exploring new applications in various fields.
Conclusion
This compound is a fascinating compound with a rich array of chemical reactions and applications. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its preparation methods, reactions, and mechanisms of action can pave the way for new discoveries and innovations in these fields.
Propiedades
Número CAS |
15065-28-8 |
|---|---|
Fórmula molecular |
C24H16 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
heptacyclo[13.7.1.14,8.02,14.03,13.019,23.012,24]tetracosa-1(22),4,6,8(24),9,11,15,17,19(23),20-decaene |
InChI |
InChI=1S/C24H16/c1-5-13-6-2-10-16-19(13)15(9-1)21-22(16)24-18-12-4-8-14-7-3-11-17(20(14)18)23(21)24/h1-12,21-24H |
Clave InChI |
TVMWOWUBPJVYIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4C(C3=CC=C2)C5C4C6=CC=CC7=C6C5=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Chloro-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993488.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylphenyl)methylidene]aniline](/img/structure/B11993490.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11993512.png)

![7-[2-(4-Chlorophenyl)-2-oxo-ethyl]-1,3-dimethyl-purine-2,6-dione](/img/structure/B11993520.png)
![2-(Naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993523.png)

![9-Bromo-2-(4-methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993527.png)


![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993534.png)


